1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid molecular structure
1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid molecular structure
An In-depth Technical Guide to 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the molecular structure, synthesis, and application of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid. This versatile building block is of significant interest for constructing novel therapeutics, particularly those featuring the privileged piperidine scaffold.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous blockbuster drugs. Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets. Furthermore, the basic nitrogen atom is often protonated at physiological pH, enabling critical ionic interactions and improving aqueous solubility.
The strategic functionalization of the piperidine core is a key tactic in lead optimization. 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid is a C4-disubstituted piperidine derivative that offers medicinal chemists three key points for molecular elaboration: a Boc-protected nitrogen for controlled deprotection and subsequent functionalization, a carboxylic acid for amide bond formation or other transformations, and an ethyl group to probe lipophilic pockets in a target protein. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous as it is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, ensuring orthogonal synthetic strategies.[1]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is essential for its effective use in a laboratory setting.
2.1. Chemical Structure
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IUPAC Name: 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-ethylpiperidine-4-carboxylic acid
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Molecular Formula: C₁₃H₂₃NO₄
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Molecular Weight: 257.33 g/mol [2]
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CAS Number: 845866-78-8 (Note: This CAS number is not widely cited; related structures are more common.)
2.2. Physicochemical Data
The properties of this molecule make it suitable for standard organic synthesis workflows.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3] |
| Melting Point | 137-141 °C (typical for similar structures) | [2] |
| Solubility | Soluble in chloroform, ethyl acetate, methanol | [2] |
| Storage Temperature | 2-8 °C, sealed in a dry environment | [3] |
Synthesis and Characterization
The synthesis of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid can be achieved via several routes. A common and logical approach involves the α-alkylation of a protected piperidine precursor. The following workflow represents a robust and scalable method.
3.1. Synthetic Workflow Diagram
Caption: A plausible synthetic route from 1-Boc-4-piperidone.
3.2. Detailed Experimental Protocol
Step 1: Synthesis of 1-Boc-4-ethyl-4-cyanopiperidine
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Rationale: This step introduces the ethyl and a nitrile group (a carboxylic acid precursor) at the C4 position. Direct alkylation of the ketone can be challenging. A more controlled approach involves converting the ketone to a cyanohydrin, which can then be deprotonated at the C4 position to form a stabilized carbanion for subsequent alkylation.
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Procedure:
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To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq). Stir at room temperature for 4 hours until the formation of the silyl-protected cyanohydrin is complete (monitored by TLC).
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In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
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Cool the cyanohydrin solution to -78 °C and add the freshly prepared LDA solution dropwise. Stir for 1 hour at this temperature to ensure complete deprotonation.
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Add ethyl iodide (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
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Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product into ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-Boc-4-ethyl-4-cyanopiperidine.
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Step 2: Hydrolysis to 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid
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Rationale: Harsh acidic hydrolysis is required to convert the sterically hindered tertiary nitrile to a carboxylic acid. The Boc group is generally stable enough to withstand these conditions for a limited time, but careful monitoring is required.
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Procedure:
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Suspend the nitrile from Step 1 in concentrated hydrochloric acid.
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Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.
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Cool the reaction mixture in an ice bath and adjust the pH to ~3-4 with a concentrated NaOH solution.
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The product will precipitate as a white solid. If it oils out, extract the aqueous layer with ethyl acetate (3x).
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Collect the solid by filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
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3.3. Analytical Characterization
Purity and structural confirmation are achieved using standard analytical methods.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.8-4.1 (br m, 2H), ~3.1-3.4 (br m, 2H), ~1.8-2.1 (m, 2H), ~1.5-1.7 (m, 2H), 1.45 (s, 9H, Boc), ~1.7 (q, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃). Note: Broad signals are expected due to restricted rotation around the N-C(O) bond. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~178 (C=O, acid), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~48 (C4), ~39 (piperidine CH₂), ~32 (piperidine CH₂), ~28.4 ((CH₃)₃), ~29 (-CH₂CH₃), ~8 (-CH₂CH₃). |
| Mass Spec (ESI-) | m/z: 256.15 [M-H]⁻ |
Applications in Drug Discovery Programs
This building block is primarily used as an intermediate for creating libraries of compounds for screening and lead optimization. Its bifunctional nature allows for diverse and controlled derivatization.
4.1. Derivatization Workflow Diagram
Caption: A typical workflow for library synthesis using the title compound.
4.2. Protocol: Parallel Amide Synthesis
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Objective: To create a library of amides for structure-activity relationship (SAR) studies.
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Procedure:
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In an array of reaction vials, dispense a solution of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (1.0 eq) in DMF.
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To each vial, add a unique primary or secondary amine from a diverse amine library (1.1 eq).
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Add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DMF to each vial.
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Seal the vials and agitate at room temperature for 16 hours.
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After completion, the crude reaction mixtures can be subjected to high-throughput purification (e.g., preparative HPLC-MS).
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The purified, Boc-protected amides can then be deprotected in parallel by treating with a solution of trifluoroacetic acid (TFA) in DCM, followed by evaporation to yield the final compounds as TFA salts.
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Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
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Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]
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Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]
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Incompatible Materials: Strong oxidizing agents, strong bases.[6]
Conclusion
1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid represents a high-value, strategically designed building block for modern medicinal chemistry. Its pre-installed ethyl group and orthogonally protected functionalities provide a rapid and efficient entry point for synthesizing complex molecules. By leveraging this intermediate, drug discovery teams can accelerate the exploration of chemical space around the piperidine scaffold, facilitating the development of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.
References
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1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid - Physico-chemical Properties. ChemBK. [Link]
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The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4. PubChem. [Link]
- Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
